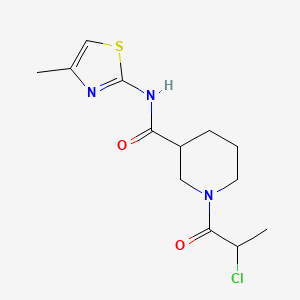
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide, also known as CTAP, is a synthetic compound that has gained attention in scientific research due to its potential as a selective antagonist for the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is implicated in several physiological processes, including pain management, stress response, and addiction. CTAP has been shown to have a high affinity for KOR and has been used in various studies to investigate the role of KOR in these processes.
Mechanism of Action
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide acts as a selective antagonist for KOR, meaning that it binds to the receptor and prevents the activation of downstream signaling pathways. KOR activation has been shown to produce analgesic effects and modulate stress responses, but it is also implicated in the development of addiction and the regulation of reward-related behaviors. By blocking KOR activation, 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide can help researchers better understand the role of KOR in these processes.
Biochemical and physiological effects:
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has been shown to have a high affinity for KOR and to effectively block KOR activation in vitro and in vivo. It has been shown to produce analgesic effects in animal models of pain and to reduce the rewarding effects of drugs of abuse. 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has also been shown to modulate stress responses and to have potential as a treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide in lab experiments is its high affinity for KOR, which allows for effective blockade of KOR activation. Additionally, 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide is a selective antagonist, meaning that it does not interact with other opioid receptors or produce off-target effects. However, one limitation of using 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide is its relatively short half-life, which can limit its effectiveness in certain experiments. Additionally, 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide can be difficult to synthesize and purify, which can limit its availability and increase its cost.
Future Directions
There are several potential future directions for research involving 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide. One area of interest is the development of more potent and selective KOR antagonists, which could have potential as treatments for addiction and other disorders. Additionally, further research is needed to fully understand the role of KOR in physiological processes and to identify potential therapeutic targets. 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide may also have potential as a tool for investigating the structure and function of KOR and other G protein-coupled receptors.
Synthesis Methods
The synthesis of 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide involves several steps, including the reaction of 1-(2-chloropropanoyl)piperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-1,3-thiazol-2-amine to form the amide. The final product is obtained through purification by column chromatography.
Scientific Research Applications
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has been used in various scientific studies to investigate the role of KOR in physiological processes. For example, it has been used to study the effects of KOR activation on stress-induced analgesia and to investigate the potential of KOR antagonists as a treatment for addiction. 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has also been used in studies investigating the role of KOR in the regulation of dopamine release and reward-related behaviors.
properties
IUPAC Name |
1-(2-chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-8-7-20-13(15-8)16-11(18)10-4-3-5-17(6-10)12(19)9(2)14/h7,9-10H,3-6H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWNHLJNOJSEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN(C2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


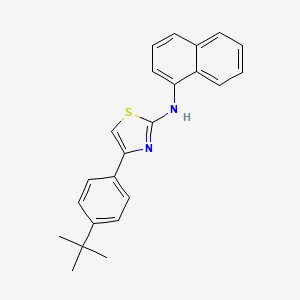
![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)

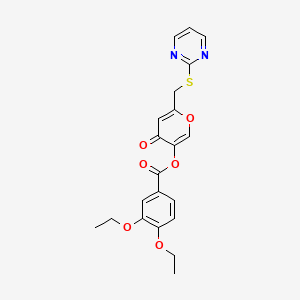


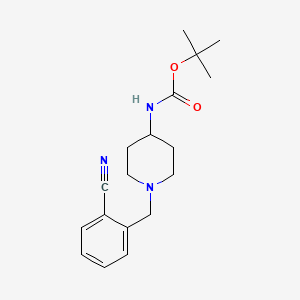
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)
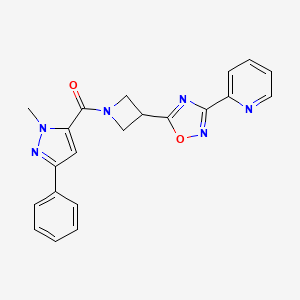
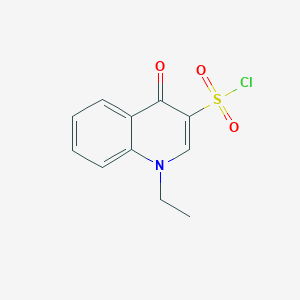

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)
![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)